

Furfenorex as a Prodrug to Methamphetamine: A Technical Guide

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Compound of Interest

Compound Name: *Furfenorex*

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Abstract

Furfenorex ((RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine) is a stimulant drug, initially developed as an anorectic agent in the 1960s.^{[1][2]} Its clinical use was discontinued due to its significant potential for abuse, which stems from its metabolic conversion to methamphetamine, a potent central nervous system stimulant.^{[1][2]} This technical guide provides an in-depth analysis of **Furfenorex**'s role as a prodrug, focusing on its metabolic pathways, the enzymology of its biotransformation, and the quantitative aspects of its conversion. Detailed experimental protocols for studying its metabolism and analytical detection are provided to support further research in pharmacology, toxicology, and drug development.

Chemical and Physical Properties

Furfenorex, also known as furfurylmethylamphetamine, is a synthetic derivative of amphetamine.^[1] Its chemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine	[1][3]
Common Names	Furfenorex, Frugalan, Furfurylmethylamphetamine	[1][2][3]
Molecular Formula	C ₁₅ H ₁₉ NO	[1][4][5]
Molar Mass	229.32 g·mol ⁻¹	[1][4][6]
CAS Number	3776-93-0	[1]
Stereochemistry	Racemic	[6]

Metabolic Biotransformation of Furfenorex

Furfenorex is a classic example of a prodrug, a pharmacologically inactive compound that is converted into an active drug through metabolic processes in the body.[7] Studies in both rats and humans have elucidated the primary metabolic pathways.

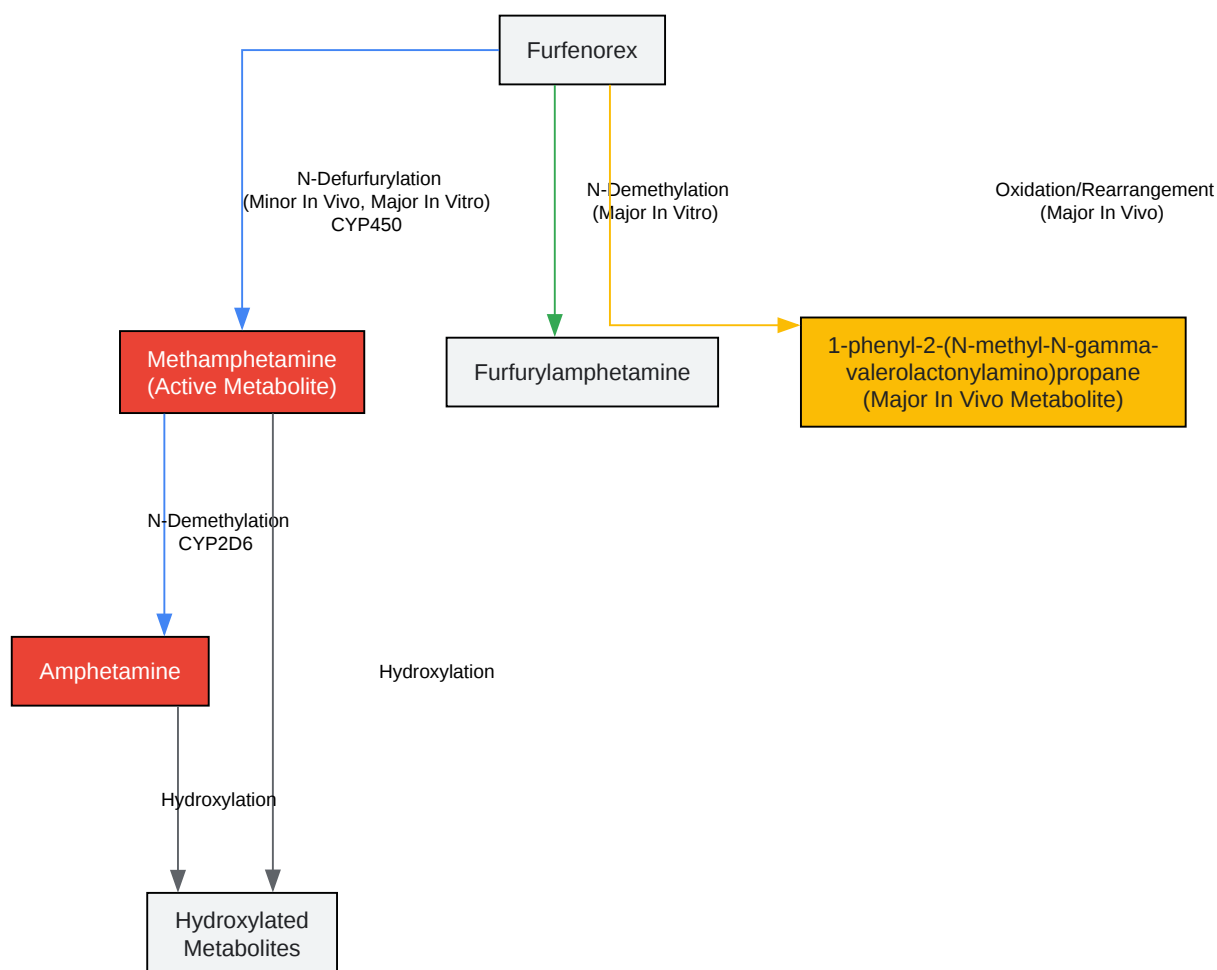
Metabolic Pathways

The metabolism of **Furfenorex** proceeds via several routes, with notable differences between in vivo and in vitro findings. The primary pathway of interest from a pharmacological and toxicological standpoint is its conversion to methamphetamine.

- In Vivo Metabolism:** Following oral administration in both rats and humans, **Furfenorex** is extensively metabolized, with only trace amounts of the parent drug being excreted.[4][8] The major metabolic pathway in vivo does not lead to psychoactive compounds but rather to an acidic metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[4][8] However, a minor but critically important pathway is N-defurfurylation, which cleaves the furfuryl group to yield methamphetamine.[4][8] Subsequent N-demethylation of methamphetamine produces amphetamine. These, along with their hydroxylated derivatives, are found as minor metabolites in urine.[4][8]

- In Vitro Metabolism: Studies using rat liver microsomes show two major metabolic routes: N-defurfurylation to produce methamphetamine and N-demethylation to produce 1-phenyl-2-(N-furfurylamino)propane (furfurylamphetamine).[8] Interestingly, the major in vivo acidic metabolite was not detected in these in vitro microsomal incubations, suggesting other metabolic processes or compartments are involved in its formation in a whole organism.[8]

The metabolic conversion pathways are illustrated in the diagram below.



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Caption: Metabolic pathways of **Furfenorex**.

Enzymology

The biotransformation of **Furfenorex** is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[8][9][10]

- In vitro experiments have demonstrated that the N-defurfurylation and N-demethylation reactions are catalyzed by rat liver microsomes, require NADPH and molecular oxygen, and are inhibited by known CYP inhibitors such as SKF 525-A and carbon monoxide.[8]
- These reactions were enhanced by pretreatment of rats with phenobarbital, a known inducer of CYP enzymes, but not by 3-methylcholanthrene. This evidence suggests that the metabolism is mediated by cytochrome P-450 and not cytochrome P-448.[8]
- While the specific human CYP isoforms responsible for **Furfenorex** metabolism have not been definitively identified, the metabolism of its active metabolite, methamphetamine, is known to be mediated in part by CYP2D6.[11] Given the structural similarities, it is highly probable that isoforms from the CYP2 and CYP3 families are involved in the initial metabolism of **Furfenorex**. [12][13]

Quantitative Pharmacokinetics

Quantitative data on **Furfenorex** metabolism is limited, particularly in humans. The available data from studies in both rats and humans are summarized below.

Table 1: Quantitative Metabolism of **Furfenorex** in Humans

Parameter	Value	Details	Reference
Route of Administration	Oral	Healthy volunteers	[4]
Total Excreted Metabolites	31 - 46% of dose	Identified in urine over 3 days	[4]
Major Metabolite	1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane	Qualitatively identified	[4]
Minor Metabolites	Methamphetamine, Amphetamine, Hydroxylated Metabolites	Qualitatively identified	[4]

Table 2: Quantitative Metabolism of **Furfenorex** in Rats

Parameter	Value	Details	Reference
Route of Administration	Oral	-	[8]
Total Excreted Metabolites	~20% of dose	Identified in urine over 2 days	[8]
Major Metabolite	1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane	Qualitatively identified	[8]
Minor Metabolites	Methamphetamine, Amphetamine, Hydroxylated Metabolites	Qualitatively identified	[8]

Experimental Protocols

For researchers investigating **Furfenorex** or similar prodrugs, standardized protocols are essential. Below are detailed methodologies for key experiments.

Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the metabolic stability and identify the primary metabolites of **Furfenorex**.

Objective: To characterize the phase I metabolic profile of **Furfenorex**.

Materials:

- **Furfenorex**
- Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)
- 0.1 M Phosphate Buffer (pH 7.4)
- NADPH regenerating system (e.g., 20 mM NADPH stock solution)
- Acetonitrile (ACN) or other organic solvent (for reaction termination)
- Incubator/shaking water bath set to 37°C
- Centrifuge
- LC-MS/MS system for analysis

Procedure:

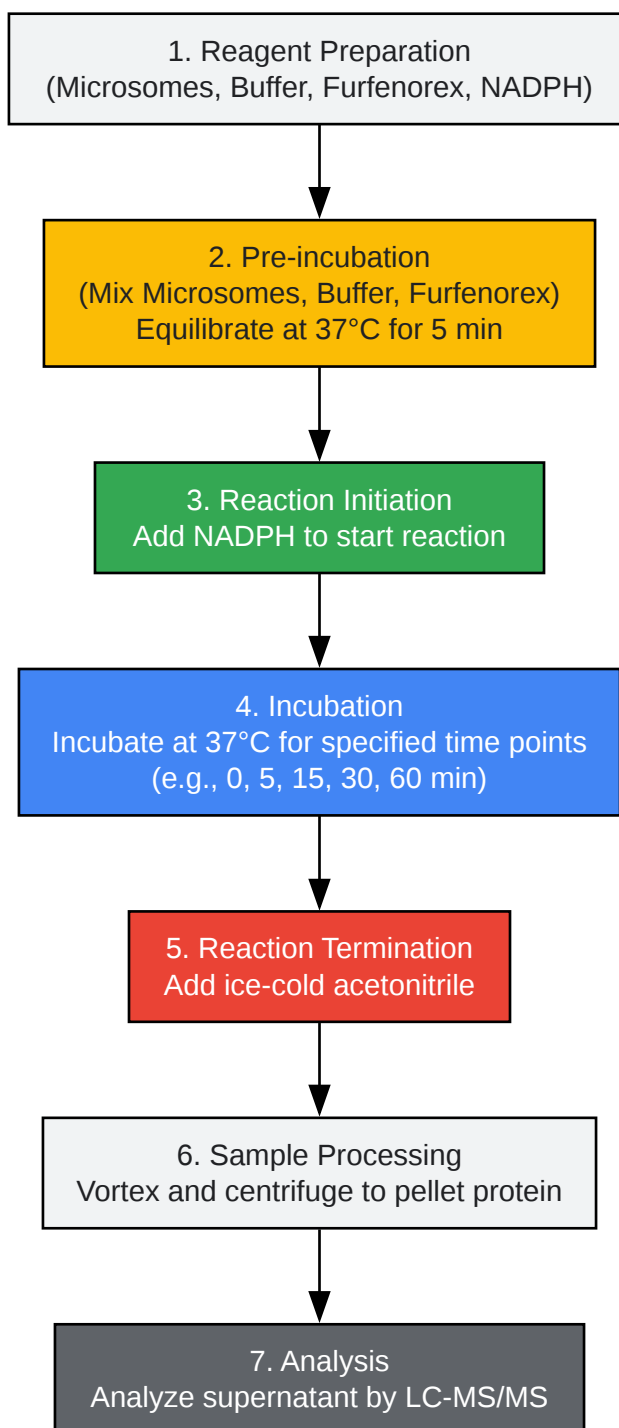
- Reagent Preparation:
 - Thaw pooled HLMs on ice immediately before use.
 - Dilute HLMs in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[\[14\]](#)

- Prepare a stock solution of **Furfenorex** in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.2%).^[2] The final substrate concentration is typically 1 μ M for stability studies.^[15]
- Prepare the 20 mM NADPH solution in phosphate buffer.
- Incubation:
 - Prepare incubation tubes in triplicate for each time point (e.g., 0, 5, 15, 30, 60 minutes).
 - To each tube, add the phosphate buffer, the HLM solution, and the **Furfenorex** stock solution.
 - Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation to allow the substrate to equilibrate with the enzymes.^[15]
- Reaction Initiation and Termination:
 - Initiate the metabolic reaction by adding the pre-warmed NADPH solution.^[16] The 0-minute time point is terminated immediately before adding NADPH.
 - Incubate the samples at 37°C with gentle agitation.
 - At each designated time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.^[16]
- Sample Processing:
 - Vortex the terminated samples thoroughly.
 - Centrifuge the samples at >3000 rpm for 10 minutes to pellet the precipitated protein.
 - Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
- Analysis:
 - Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (**Furfenorex**) and the appearance of metabolites

(methamphetamine, furfurylamphetamine, etc.).

Controls:

- No NADPH control: Incubate **Furfenorex** with HLMS for the longest time point without adding NADPH to check for non-enzymatic degradation.[\[16\]](#)
- Heat-inactivated microsomes: Use HLMS that have been pre-heated to inactivate enzymes to ensure observed metabolism is enzyme-mediated.[\[16\]](#)



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Caption: Workflow for an in vitro metabolism study.

Protocol: Analytical Detection in Urine by LC-MS/MS

This protocol outlines a method for the simultaneous detection and quantification of **Furfenorex** and its key metabolite, methamphetamine, in urine samples.

Objective: To confirm and quantify the presence of **Furfenorex** and methamphetamine in a urine matrix.

Procedure:

- Sample Preparation (Solid Phase Extraction - SPE):
 - Acidify 1 mL of urine sample to pH 3-4.
 - Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and then water.
 - Load the acidified urine sample onto the cartridge.
 - Wash the cartridge with water, followed by a methanol/water solution to remove interferences.
 - Elute the analytes using a basic organic solvent (e.g., 10% ammonium hydroxide in acetonitrile).^[7]
- Chromatography:
 - System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
 - Column: C18 reverse-phase column.
 - Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
 - Flow Rate: Optimized for column dimensions (e.g., 0.4 mL/min).
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for **Furfenorex**, methamphetamine, and a suitable deuterated internal standard (e.g., methamphetamine-d11).^[1]
 - Example transition for Methamphetamine: m/z 150 -> 119.
- Validation: The method should be fully validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects according to regulatory guidelines.^[1]

Toxicological and Forensic Implications

The metabolism of **Furfenorex** to methamphetamine is the primary reason for its withdrawal from the market and its classification as a prohibited substance by organizations such as the World Anti-Doping Agency (WADA).^{[1][12]}

- Abuse Potential: As a prodrug, **Furfenorex** can be abused to achieve the stimulant effects of methamphetamine.
- Drug Testing: Forensic and anti-doping laboratories must consider that a positive methamphetamine test could result from the use of a precursor drug like **Furfenorex**.^{[5][17]} Analytical methods should ideally be able to detect both the parent compound (if present) and its specific metabolites, in addition to methamphetamine, to help determine the origin of the substance.^[17]

Conclusion

Furfenorex serves as a significant case study in prodrug pharmacology and toxicology. Its efficient metabolic conversion to the highly abused stimulant methamphetamine underscores the critical need for comprehensive metabolic profiling during the drug development process. The data and protocols presented in this guide offer a framework for researchers to investigate the complex biotransformation of **Furfenorex** and other N-substituted amphetamine derivatives, aiding in the fields of drug metabolism, forensic science, and the development of safer therapeutic agents.

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